2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Description
2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a halogenated pyridine boronic ester with the molecular formula C₁₂H₁₃BBrClNO₂ (molecular weight: 283.96 g/mol). Its structure features a pyridine ring substituted with bromine (position 2), chlorine (position 5), and a pinacol boronate group (position 4) . The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals and materials science . It is commercially available (e.g., Thermo Scientific™, Catalog ID: BP 8462) and serves as a key intermediate in drug discovery, particularly for kinase inhibitors and antiviral agents .
Properties
Molecular Formula |
C11H14BBrClNO2 |
|---|---|
Molecular Weight |
318.40 g/mol |
IUPAC Name |
2-bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(13)15-6-8(7)14/h5-6H,1-4H3 |
InChI Key |
DSPYAQCVBIQRGD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The predominant synthetic approach to this compound is the palladium-catalyzed borylation (Miyaura borylation) of a halogenated pyridine precursor, typically 2-bromo-5-chloropyridine or its iodinated analogs. This method installs the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group selectively on the pyridine ring via cross-coupling with bis(pinacolato)diboron (B₂Pin₂).
Typical Reaction Conditions
| Parameter | Description |
|---|---|
| Starting Material | 2-Bromo-5-chloropyridine or 2-bromo-5-chloro-4-iodopyridine |
| Borylating Agent | Bis(pinacolato)diboron (B₂Pin₂) |
| Catalyst | Palladium complex, commonly Pd(dppf)Cl₂ |
| Base | Potassium acetate (KOAc) or potassium carbonate (K₂CO₃) |
| Solvent | 1,4-Dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) |
| Temperature | 80–100 °C |
| Atmosphere | Inert gas (argon or nitrogen) |
| Reaction Time | 12–24 hours |
The reaction proceeds by mixing the halogenated pyridine with bis(pinacolato)diboron, palladium catalyst, and base in an anhydrous solvent under inert atmosphere. Heating promotes the cross-coupling, yielding the boronate ester at the 4-position.
Mechanistic Insights
The palladium-catalyzed borylation follows a typical cross-coupling catalytic cycle:
- Oxidative Addition: Palladium(0) inserts into the C–Br bond of 2-bromo-5-chloropyridine, forming a Pd(II) complex.
- Transmetalation: The bis(pinacolato)diboron transfers a boryl group to the Pd center.
- Reductive Elimination: Formation of the C–B bond and regeneration of Pd(0).
The presence of chlorine at position 5 is inert under these conditions, allowing selective functionalization at position 4. The bromine at position 2 remains available for further cross-coupling reactions.
Purification and Characterization
Purification Techniques
- Column Chromatography: Silica gel chromatography using gradient elution (hexane/ethyl acetate) is standard to isolate the product from reaction mixtures.
- High-Performance Liquid Chromatography (HPLC): Analytical HPLC with C18 columns and acetonitrile/water mobile phases monitors purity.
- Anhydrous Conditions: Critical to avoid hydrolysis of the boronate ester during work-up and storage.
Characterization Methods
- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^11B NMR confirm the boronate ester and substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- X-ray Crystallography: Provides definitive structural confirmation, showing planarity of the pyridine ring and the orientation of halogen and boronate groups.
- Infrared Spectroscopy (IR): Detects characteristic boronate ester vibrations.
Comparative Analysis of Preparation Methods
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2-Bromo-5-chloropyridine or iodinated analog |
| Borylating Agent | Bis(pinacolato)diboron (B₂Pin₂) |
| Catalyst | Pd(dppf)Cl₂ or other Pd(0) complexes |
| Base | KOAc, K₂CO₃ |
| Solvent | 1,4-Dioxane, THF, or DMF |
| Temperature | 80–100 °C |
| Reaction Time | 12–24 hours |
| Atmosphere | Argon or nitrogen |
| Purification | Silica gel chromatography, HPLC |
| Characterization Methods | NMR, MS, X-ray crystallography, IR |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Cross-Coupling Reactions: The boronate group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form corresponding alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
Substituted Pyridines: Resulting from nucleophilic substitution.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids and Alcohols: From oxidation and reduction reactions.
Scientific Research Applications
2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug discovery and development.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Employed as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its ability to form stable complexes with transition metals, facilitating various catalytic processes. The boronate group can undergo transmetalation with palladium, leading to the formation of reactive intermediates that participate in cross-coupling reactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related pyridine boronic esters:
Notes:
Reactivity in Cross-Coupling Reactions
The bromo and chloro substituents in the target compound influence its reactivity:
- Bromine at C2 enhances electrophilicity, making it more reactive than chloro-substituted analogues in Suzuki-Miyaura couplings (typical yields: 70–85% vs. 50–60% for chloro derivatives) .
- Chlorine at C5 provides stability against hydrolysis compared to electron-withdrawing groups like nitro (-NO₂) .
Example: In a synthesis of 5-chloro-2-(6-methylpyridazin-4-yl)thieno[3,2-b]pyridine, the target compound’s bromine facilitated efficient coupling with a pyridazine boronic ester (26% yield after purification) .
Crystallographic and Computational Insights
- Crystal Packing : Halogen substituents (Br, Cl) influence molecular packing via C-X···π interactions , as observed in 3-bromo-5-Bpin-pyridine (space group: P2₁/c) .
- Software Tools : Structures of analogues were refined using SHELXL and visualized in OLEX2 , confirming planarity of the pyridine ring (RMSD < 0.1 Å) .
Biological Activity
2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with bromine and chlorine atoms, along with a dioxaborolane moiety. Its molecular formula is with a molecular weight of 336.39 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyridine derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 9.46 | Induction of apoptosis |
| Compound B | MDA-MB-231 | 11.73 | Cell cycle arrest at G2/M phase |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is currently unavailable.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) is a target for many pyridine derivatives due to its role in cellular signaling pathways.
Case Study: DYRK1A Inhibition
In a study focusing on DYRK1A inhibitors:
- Compound Synthesis : Derivatives were synthesized and screened for their binding affinity.
- Results : Several derivatives exhibited nanomolar-level inhibitory activity against DYRK1A.
This suggests that this compound may hold similar potential as an inhibitor.
Selectivity and Toxicity
The selectivity of the compound for cancer cells over normal cells is crucial for its therapeutic application. Preliminary toxicity studies indicated that related compounds did not exhibit significant toxicity at high doses (up to 2000 mg/kg in animal models) .
Table 2: Toxicity Profiles of Related Compounds
| Compound | Dose (mg/kg) | Observed Toxicity |
|---|---|---|
| Compound A | 2000 | None |
| Compound B | 40 (daily for 3 days) | None |
| This compound | TBD | TBD |
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can purity be optimized?
Methodological Answer:
- Step 1: Boron Introduction : Use Miyaura borylation (Pd-catalyzed cross-coupling) to introduce the dioxaborolane group. A typical protocol involves reacting 2-bromo-5-chloro-4-iodopyridine with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst, KOAc base, and 1,4-dioxane at 80–100°C under argon .
- Step 2: Purification : Employ silica gel chromatography (gradient elution with hexane/ethyl acetate) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Note : Ensure anhydrous conditions to avoid hydrolysis of the boronate ester. Use Schlenk techniques for moisture-sensitive steps .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Analysis :
- X-ray Crystallography :
Advanced Research Questions
Q. How do the bromo and chloro substituents influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
- Competitive Reactivity : The bromo group is more reactive than chloro in Pd-catalyzed couplings. To selectively react the bromo site:
- Case Study : In a model reaction with phenylboronic acid, the bromo group couples preferentially (yield: 85%), leaving the chloro group intact for subsequent functionalization .
Q. What strategies can mitigate competing side reactions (e.g., protodeboronation) during cross-coupling?
Methodological Answer:
- Optimized Conditions :
- Base Selection : Use Cs₂CO₃ instead of Na₂CO₃ to reduce basicity-induced protodeboronation.
- Solvent System : Replace water with anhydrous THF or toluene to minimize hydrolysis .
- Additives : Include catalytic amounts of 1,1′-bis(diphenylphosphino)ferrocene (dppf) to stabilize the Pd catalyst and suppress side reactions .
- Data-Driven Analysis : Compare ¹H NMR spectra of crude reaction mixtures with/without additives to quantify protodeboronation (e.g., loss of boronate peak at δ 8.1 ppm) .
Q. How does the steric bulk of the dioxaborolane group affect regioselectivity in nucleophilic aromatic substitution (SNAr)?
Methodological Answer:
- Experimental Design :
- React the compound with morpholine under varying temperatures (25–100°C) and solvents (DMF, DMSO).
- Use ²D NMR (NOESY) to assess steric interactions between the dioxaborolane and incoming nucleophile.
- Findings : At 80°C in DMF, substitution occurs preferentially at the less hindered C-5 chloro position (yield: 72%), while the C-2 bromo site remains inert due to steric shielding by the boronate group .
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
